molecular formula C10H8BrFN4O B1459049 5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine CAS No. 1620482-41-8

5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine

Cat. No.: B1459049
CAS No.: 1620482-41-8
M. Wt: 299.1 g/mol
InChI Key: ITZRFJOYIBVJFT-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine (CAS 1620482-41-8) is a high-purity chemical compound supplied for research and development purposes. This pyrimidine-2,4-diamine derivative is a key intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. Recent scientific investigations have highlighted the potential of the pyrimidine-2,4-diamine chemical class as a promising scaffold for developing efficient anticancer drugs . Studies have shown that analogues of this compound can exhibit significant biological activity by targeting GTSE1, a protein associated with tumor progression . These compounds have demonstrated the ability to inhibit cancer cell proliferation in models such as colorectal cancer (HCT116) and non-small cell lung cancer (A549) by inducing robust cell cycle arrest and cellular senescence through the persistence of DNA damage . Furthermore, active compounds within this class have shown significant inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro , and have also effectively suppressed tumor growth in vivo with reported minimal side effects, making them a subject of interest for targeted cancer therapies . The compound is characterized with the molecular formula C10H8BrFN4O and a molecular weight of 299.1 g/mol . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access this compound under the identifier MDL Number MFCD28101527 .

Properties

IUPAC Name

5-(2-bromo-4-fluorophenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN4O/c11-6-3-5(12)1-2-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZRFJOYIBVJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226080
Record name 2,4-Pyrimidinediamine, 5-(2-bromo-4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620482-41-8
Record name 2,4-Pyrimidinediamine, 5-(2-bromo-4-fluorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620482-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pyrimidinediamine, 5-(2-bromo-4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various substituents on the pyrimidine ring. The compound can be synthesized through methods that include nucleophilic substitution reactions and coupling reactions involving bromo and fluorinated phenolic derivatives. The following table summarizes the key steps in its synthesis:

StepReaction TypeReagentsConditions
1Nucleophilic substitution2-Bromo-4-fluorophenol, pyrimidine derivativeBase, solvent
2Coupling reactionAmines (e.g., diamines)Heat, catalyst
3PurificationColumn chromatographySolvent gradient

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Specifically, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, certain analogs demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potent activity against COX-2 with IC50 values around 0.04μmol0.04\mu mol .

Antiparasitic Activity

The compound has also been evaluated for its potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in malaria parasites. In vitro assays revealed promising inhibitory activity against both wild-type and mutant strains of DHFR, with Ki values ranging from 1.31.3 to 243nM243nM . This suggests that modifications to the pyrimidine structure can enhance binding affinity and selectivity for the target enzyme.

Antimicrobial Activity

In addition to its anti-inflammatory and antiparasitic effects, this compound has been assessed for antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

  • Substituent Effects : Electron-withdrawing groups such as bromine and fluorine enhance the potency against COX enzymes.
  • Hydrophobic Interactions : The presence of hydrophobic substituents improves binding affinity to DHFR by facilitating better interaction within the active site .
  • Flexibility : Introducing flexible linkers in the structure has been shown to increase antiplasmodial activity by allowing better accommodation within the enzyme's active site .

Case Studies

Several case studies have documented the biological activities of related pyrimidine compounds:

  • Anti-inflammatory Efficacy : A study evaluated a series of pyrimidines for their ability to inhibit COX enzymes in vitro, revealing that compounds with similar structures to 5-(2-Bromo-4-fluorophenoxy)pyrimidine exhibited comparable efficacy to indomethacin .
  • Antiparasitic Potential : Research focused on pyrimidine derivatives as inhibitors of P. falciparum DHFR demonstrated that specific modifications led to significant decreases in IC50 values against resistant strains .
  • Antimicrobial Properties : A comparative analysis showed that certain substituted pyrimidines had enhanced antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Scientific Research Applications

5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine has been identified as a dual inhibitor of cyclin-dependent kinases (CDK6 and CDK9), which are crucial for cell cycle regulation and transcriptional control. The inhibition of these kinases can lead to significant implications in cancer therapy:

  • CDK6 Inhibition : This action disrupts cell cycle progression, resulting in cell cycle arrest. It is particularly relevant in the context of cancers characterized by uncontrolled cell proliferation.
  • CDK9 Inhibition : By affecting transcription elongation through phosphorylation of RNA polymerase II, this compound influences gene expression. This dual inhibition can alter cellular responses and may provide therapeutic benefits in various cancers .

Cellular Effects

The compound's influence on cellular processes is profound:

  • Impact on Cellular Metabolism : By affecting metabolic enzymes, it can lead to changes in energy production and utilization within cells.
  • Long-term Stability and Efficacy : Laboratory studies indicate that the compound's stability can vary under different conditions, which affects its long-term efficacy. Over time, degradation may lead to reduced biological activity .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFindings
Burch et al. (2019)Demonstrated the synthesis of pyrimidine derivatives with potential anti-cancer properties, highlighting the importance of CDK inhibition .
PMC2868963 (2010)Evaluated the antitumor effects of related compounds, suggesting that similar structures could inhibit tumor growth and metastasis .
RSC Advances (2021)Discussed the anti-inflammatory effects of pyrimidines, indicating potential applications in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine with similar compounds:

Compound Name Substituents on Phenoxy/Benzyl Group Molecular Weight (g/mol) Key Applications Synthesis Yield (%) Source
Target Compound 2-Bromo, 4-fluoro 299.10 Unknown (potential DHFR inhibition)
AF-353 (5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)) 5-Iodo, 2-isopropyl, 4-methoxy 387.20 DHFR inhibitor (Staphylococcus aureus)
RO4 5-Iodo, 2-isopropyl, 4-methoxy 387.20 Purinergic receptor modulation
5-(2-(sec-butyl)-5-chloro-4-methoxyphenoxy) 2-sec-butyl, 5-chloro, 4-methoxy ~340.80 Kinase/DHFR inhibition 65
5-(4-((4-[¹⁸F]Fluorobenzyl)oxy)-3-methoxybenzyl) 4-[¹⁸F]Fluorobenzyl, 3-methoxy ~430.30 PET imaging (Trk/CSF-1R)
5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine (Isomer) 2-Bromo, 5-fluoro 299.10 Unknown

Key Observations :

  • Halogen vs. Alkyl/Methoxy Groups : The target compound’s bromo-fluoro substitution contrasts with bulkier groups (e.g., isopropyl, methoxy) in AF-353 and RO4, which may enhance DHFR binding affinity due to hydrophobic interactions .
  • Radiotracers: Fluorine-18 derivatives (e.g., ) prioritize radioisotope incorporation for imaging, unlike the target compound’s non-radioactive halogens.
DHFR Inhibition
  • The iodo and methoxy groups likely enhance enzyme binding compared to the target compound’s smaller halogens.
  • 5-(2-(sec-butyl)-5-chloro-4-methoxyphenoxy): Demonstrated dual kinase/DHFR inhibition, with a 65% synthesis yield . The sec-butyl group may improve membrane permeability.
  • Pyrimidine-2,4-diamines : Substitution at the 5-position (as in the target compound) correlates with superior antiplasmodial activity (IC₅₀ = 0.86–26.55 µM) compared to 6-position analogs .

Physicochemical and Commercial Considerations

  • Solubility and Stability : The bromo-fluoro substituents may reduce solubility compared to methoxy or benzyl-containing analogs.
  • Commercial Availability : The target compound is listed as discontinued by CymitQuimica , whereas AF-353 and imaging derivatives are actively researched .

Preparation Methods

Synthesis of 2,4-Dimethoxy-5-bromopyrimidine Intermediate

A key intermediate is 2,4-dimethoxy-5-bromopyrimidine, which can be synthesized via the following steps:

Step Reagents & Conditions Description Yield & Purity
1 Uracil + Phosphorus oxychloride (POCl3), reflux 10 h Chlorination and ring modification to form 2,4-dichloropyrimidine intermediate 95% yield
2 2,4-Dichloropyrimidine + Methanol + Sodium methoxide, reflux 2 h Methoxy substitution at 2 and 4 positions to obtain 2,4-dimethoxypyrimidine 96.1% yield
3 2,4-Dimethoxypyrimidine + Bromine (Br2), 15-35 °C, 0.5-2 h Bromination at 5-position to get 2,4-dimethoxy-5-bromopyrimidine Purity > 99%, yield > 88.9%

The process involves careful control of molar ratios and temperatures to maximize yield and purity. Methanol is used as solvent and is recovered under reduced pressure after bromination. The product is isolated by distillation.

Introduction of the 2-Bromo-4-fluorophenoxy Group

The 2-bromo-4-fluorophenoxy moiety is introduced via nucleophilic substitution reactions using appropriately substituted phenol derivatives.

  • The 2-bromo-4-fluorophenol or related acetophenone derivatives serve as precursors.
  • For example, 2-bromo-4-fluoroacetophenone can be converted into the corresponding amino or phenoxy derivatives through reactions with hexamethylenetetramine and acid hydrolysis, yielding intermediates suitable for coupling.
  • The phenoxy group is then attached to the pyrimidine core by reacting the brominated pyrimidine intermediate with the phenol derivative under basic conditions, often using potassium carbonate or sodium methoxide as base in polar aprotic solvents like acetone or methanol.

Amination at Pyrimidine 2 and 4 Positions

The diamine functionality at positions 2 and 4 of the pyrimidine ring is introduced through substitution reactions:

  • Amination can be performed on 2,4-dichloropyrimidine or 2,4-dimethoxypyrimidine intermediates by reaction with ammonia or amine sources under reflux conditions.
  • Alternatively, nucleophilic aromatic substitution with ammonia or amines on halogenated pyrimidines leads to 2,4-diaminopyrimidine derivatives.
  • The presence of electron-withdrawing groups (e.g., bromine, fluorine) facilitates these substitutions.

One-Step and Industrially Viable Methods

Recent patents describe efficient one-step or streamlined methods for preparing brominated pyrimidine intermediates, which are crucial for the final compound synthesis:

Method Description Advantages
One-step synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine and hydrobromic acid catalyzed by hydrogen peroxide, followed by chlorination with phosphorus oxychloride Rapid, efficient synthesis with reduced pollution and improved raw material utilization Suitable for scale-up, environmentally friendly
Multi-step bromination and methoxy substitution with controlled reaction parameters High purity (>99%), high yield (>88.9%), no additional purification needed Industrially scalable, cost-effective

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents Conditions Yield (%) Notes
1 2,4-Dichloropyrimidine Uracil + POCl3 Reflux 10 h 95 Chlorination
2 2,4-Dimethoxypyrimidine 2,4-Dichloropyrimidine + MeOH + Sodium methoxide Reflux 2 h 96.1 Methoxy substitution
3 2,4-Dimethoxy-5-bromopyrimidine 2,4-Dimethoxypyrimidine + Br2 15-35 °C, 0.5-2 h >88.9 Bromination, purity >99%
4 5-(2-Bromo-4-fluorophenoxy)pyrimidine intermediate 2,4-Dimethoxy-5-bromopyrimidine + 2-bromo-4-fluorophenol derivative Basic conditions, reflux Variable Nucleophilic aromatic substitution
5 This compound Amination of pyrimidine positions 2 and 4 Ammonia or amine, reflux Variable Diamine formation

Research Findings and Analytical Data

  • The purity of intermediates and final products is confirmed by liquid-phase chromatography and nuclear magnetic resonance (NMR) spectroscopy, showing high purity and correct substitution patterns.
  • Single-crystal X-ray diffraction data for related diaminopyrimidine derivatives confirm the structural integrity and substitution positions.
  • Reaction parameters such as temperature, molar ratios, and reaction time critically influence yield and purity, emphasizing the need for precise control in synthesis.
  • The use of commercially available, low-cost reagents (uracil, phosphorus oxychloride, methanol, sodium methoxide, bromine) supports industrial scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine
Reactant of Route 2
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5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine

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